

# The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers and Clinicians

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CLDQ

Cat. No.: B1396496

[Get Quote](#)

The Chronic Liver Disease Questionnaire (**CLDQ**) is a widely used, disease-specific patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQoL) in individuals with chronic liver disease.<sup>[1][2][3]</sup> Developed in 1999 by Younossi et al., the **CLDQ** has become a crucial tool in both clinical practice and research, enabling a standardized evaluation of the multifaceted impact of liver disease on patients' lives.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the **CLDQ**, its various adaptations, psychometric properties, and protocols for its use.

## Core Concepts and Development

The development of the **CLDQ** was prompted by the need for a reliable and valid instrument to measure HRQoL specifically in patients with chronic liver disease, an aspect not fully captured by generic health surveys.<sup>[3]</sup> The initial development process involved identifying potential HRQoL-affecting items from patient interviews, expert opinions, and literature reviews.<sup>[3]</sup> This comprehensive list was then refined through patient importance ratings and factor analysis, resulting in a 29-item questionnaire.<sup>[1][3]</sup>

The standard **CLDQ** is structured into six distinct domains that cover the primary areas affected by chronic liver disease:

- Abdominal Symptoms (AS)
- Fatigue (FA)

- Systemic Symptoms (SS)
- Activity (AC)
- Emotional Function (EF)
- Worry (WO)<sup>[1]</sup>

Each item is rated on a 7-point Likert scale, with responses ranging from "all of the time" (a score of 1) to "none of the time" (a score of 7).<sup>[1]</sup> A higher score consistently indicates a better health-related quality of life.<sup>[1][5]</sup>

## Disease-Specific Adaptations

Recognizing the unique symptomatic and psychological burdens of different liver pathologies, several specialized versions of the **CLDQ** have been developed and validated. These adaptations ensure greater sensitivity and relevance to specific patient populations:

- **CLDQ-HCV**: For patients with Hepatitis C virus infection.<sup>[2][4]</sup>
- **CLDQ-NASH** (or **CLDQ-NAFLD**): For individuals with non-alcoholic steatohepatitis or non-alcoholic fatty liver disease.<sup>[2][4][6]</sup> This version contains 36 items.<sup>[6][7][8]</sup>
- **CLDQ-PSC**: A 24-item version tailored for patients with primary sclerosing cholangitis.<sup>[9]</sup>
- **CLDQ-HBV**: For patients with Hepatitis B virus infection.<sup>[2]</sup>
- **CLDQ-MASH**: For Metabolic Dysfunction-Associated Steatohepatitis.<sup>[4]</sup>

## Psychometric Properties: A Quantitative Overview

The **CLDQ** and its variants have demonstrated robust psychometric properties across numerous validation studies in various languages and patient cohorts.<sup>[10][11][12][13]</sup> Key quantitative indicators of its reliability and validity are summarized below.

## Internal Consistency

Internal consistency, typically measured by Cronbach's alpha, reflects the extent to which items within a domain measure the same underlying construct. The **CLDQ** consistently shows good to excellent internal consistency.

| Study/Version                    | Overall Cronbach's $\alpha$ | Domain Cronbach's $\alpha$ Range | Patient Population               |
|----------------------------------|-----------------------------|----------------------------------|----------------------------------|
| Chinese (HK)<br>CLDQ[1][13]      | -                           | 0.58 - 0.90                      | Chronic Hepatitis B              |
| Malaysian English<br>CLDQ[12]    | 0.95                        | -                                | Chronic Liver Disease            |
| Malaysian Malay<br>CLDQ[12]      | 0.92                        | -                                | Chronic Liver Disease            |
| Thai CLDQ[14]                    | 0.96                        | > 0.93                           | Chronic Liver Disease            |
| Romanian CLDQ-<br>RO[15]         | 0.93                        | -                                | Chronic Liver Disease            |
| CLDQ-NASH[7][8]                  | -                           | 0.80 - 0.94                      | Non-alcoholic<br>Steatohepatitis |
| Posthepatitic B<br>Cirrhosis[10] | 0.905                       | 0.442 - 0.848                    | Posthepatitic B<br>Cirrhosis     |

## Test-Retest Reliability

Test-retest reliability assesses the stability of the questionnaire's results over time in the absence of a change in the patient's condition. This is often evaluated using the intraclass correlation coefficient (ICC).

| Study/Version                 | Overall ICC                     | Domain ICC Range | Time Interval |
|-------------------------------|---------------------------------|------------------|---------------|
| Chinese (HK)<br>CLDQ[1]       | -                               | 0.23 - 0.72      | Not Specified |
| Malaysian English<br>CLDQ[12] | 0.89                            | -                | Not Specified |
| Malaysian Malay<br>CLDQ[12]   | 0.93                            | -                | Not Specified |
| Thai CLDQ[14]                 | 0.88                            | 0.68 - 0.90      | 1 to 4 weeks  |
| Sinhala sCLDQ[11]             | 0.695 (test-retest correlation) | 0.431 - 0.912    | 4 weeks       |

## Experimental Protocols

### Administration of the CLDQ

The successful implementation of the **CLDQ** in a research or clinical setting requires adherence to a standardized protocol to ensure data quality and consistency.

#### Patient Eligibility:

- Inclusion Criteria: Patients with a diagnosis of chronic liver disease. For specific versions (e.g., **CLDQ-NASH**), a confirmed diagnosis of the respective condition is required.[7]
- Exclusion Criteria: Conditions that may confound the assessment of HRQoL, such as hepatic encephalopathy or other severe chronic illnesses, are often grounds for exclusion.[12]

#### Administration Procedure:

- The questionnaire is typically self-administered by the patient.[16]
- The administrator should provide clear instructions but avoid interpreting or rephrasing the questions.[16]
- Patients are asked to reflect on their experiences over the "last two weeks." [15][16]

- Assistance from next of kin may be permissible if the patient has difficulty understanding due to educational or cultural reasons; this assistance should be documented.[16]
- Upon completion, the form should be checked for any missing items, and the patient should be encouraged to provide a response for all questions.[16]

## Scoring and Interpretation

The scoring of the **CLDQ** is straightforward:

- Each of the 29 items is scored on a scale of 1 to 7.
- The scores for each of the six domains are calculated by taking the mean of the item scores within that specific domain.[1]
- A total summary score is calculated by taking the mean of all the domain scores.[1][2]

Lower scores indicate a poorer health-related quality of life, while higher scores signify a better HRQoL.[1][5] The **CLDQ** has demonstrated the ability to differentiate between varying severities of liver disease, with scores generally decreasing as the disease progresses (e.g., from non-cirrhosis to compensated and then decompensated cirrhosis).[3][10][12]

## Visualizing CLDQ Structure and Workflow

To further elucidate the structure and application of the **CLDQ**, the following diagrams are provided.



[Click to download full resolution via product page](#)

*Figure 1: Domain Structure of the Chronic Liver Disease Questionnaire.*



[Click to download full resolution via product page](#)

*Figure 2: Workflow for **CLDQ** Administration and Scoring.*



[Click to download full resolution via product page](#)

Figure 3: Relationship between Liver Disease Severity and **CLDQ** Scores.

## Conclusion

The Chronic Liver Disease Questionnaire is a robust and indispensable tool for the comprehensive assessment of health-related quality of life in patients with chronic liver disease. Its strong psychometric properties, ease of administration, and availability of disease-specific versions make it highly suitable for both clinical and research applications. By providing a standardized method to quantify the patient experience, the **CLDQ** facilitates a deeper understanding of the disease burden and the effectiveness of therapeutic interventions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Psychometrics of the chronic liver disease questionnaire for Southern Chinese patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpro.org [liverpro.org]

- 3. Development of a disease specific questionnaire to measure health related quality of life in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Website [eprovide.mapi-trust.org]
- 5. kasl.org [kasl.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Psychometrics of the chronic liver disease questionnaire for patients with posthepatitic B cirrhosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.kln.ac.lk [repository.kln.ac.lk]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. Psychometrics of the chronic liver disease questionnaire for Southern Chinese patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. repository.niddk.nih.gov [repository.niddk.nih.gov]
- To cite this document: BenchChem. [The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers and Clinicians]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1396496#what-is-the-chronic-liver-disease-questionnaire>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)